2-(Methylthio)-6-nitro-1,3-benzothiazole
Overview
Description
2-(Methylthio)-6-nitro-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which is a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a methylthio substituent and a nitro group on the benzothiazole core suggests that this compound could have interesting chemical properties and potential biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves a three-component procedure for the preparation of 2-substituted benzothiazoles from nitroarenes, alcohols, and sulfur powder, which includes nitro reduction, C-N condensation, and C-S bond formation in one pot . Another method for synthesizing benzothiazole derivatives includes the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol followed by reduction . Additionally, multicomponent reactions have been used to synthesize novel fused heterocyclic compounds, including 2-methylthio benzothiazole derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzothiazole core, such as the presence of a methylthio group or a nitro group, can significantly influence the electronic and steric properties of the molecule. The structures of these compounds are typically established using spectral data such as IR, 1H-NMR, 13C-NMR, and MS .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on their substitution pattern. For instance, nitro derivatives of benzothiazoles can release nitric oxide, which has biological significance . The presence of amino groups in benzothiazole derivatives allows for further functionalization, such as N-acetylation and the formation of hydroxylated derivatives . Additionally, the reactivity of the methylthio group in 2-(methylthio)-6-nitro-1,3-benzothiazole could be explored for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(methylthio)-6-nitro-1,3-benzothiazole would be influenced by the presence of electron-withdrawing nitro groups and electron-donating methylthio groups. These substituents can affect the compound's solubility, melting point, and stability. The nitro group is also known to be a key functional group in the synthesis of fluorinated derivatives, which can exhibit potent cytotoxic activity in vitro . The chemical properties of benzothiazole derivatives, such as their ability to bind to amyloid plaques, have been explored for potential applications in imaging agents for diseases like Alzheimer's .
Case Studies
Several studies have investigated the biological properties of benzothiazole derivatives. For example, 2-(4-Amino-3-methylphenyl)benzothiazole has shown selective growth inhibitory properties against human cancer cell lines, with metabolism playing a role in its selective profile of anticancer activity . Another study synthesized fluorine-18 labelled derivatives of benzothiazoles for use as tracers in the visualization of amyloid deposits in Alzheimer's disease . Additionally, the cytostatic activities of various 6-amino-2-phenylbenzothiazole derivatives against malignant human cell lines have been evaluated .
Scientific Research Applications
2-Methylthio-ATP
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : 2-Methylthio-ATP is an ATP analog and a more selective agonist of the P2γ purinergic receptor . It’s used in drug discovery and development .
- Methods of Application : This product is provided as 10 mg of dry powder . It’s used in control ligands and inhibitors for drug discovery and development .
2-(Methylthio)aniline
- Scientific Field : Organic Synthesis, Pharmaceuticals, and Agrochemicals .
- Application Summary : 2-(Methylthio)aniline is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
2-methacryloyloxyethyl phosphorylcholine polymers
- Scientific Field : Biodevices, Materials Chemistry .
- Application Summary : These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which has shown an outstanding ability to prevent nonspecific protein adsorption. This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
Poly(2-(methylthio)ethyl methacrylate)
- Scientific Field : Cryopreservation .
- Application Summary : Poly(2-(methylthio)ethyl methacrylate) is evaluated for its sulfoxide side chain on cryopreservation .
2-methacryloyloxyethyl phosphorylcholine polymers
- Scientific Field : Biodevices, Materials Chemistry .
- Application Summary : These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which has shown an outstanding ability to prevent nonspecific protein adsorption. This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
Poly(2-(methylthio)ethyl methacrylate)
Safety And Hazards
This includes understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements to its synthesis.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, or computational models. Please consult a qualified chemist or use appropriate resources for detailed analysis.
properties
IUPAC Name |
2-methylsulfanyl-6-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGURRSVQWLYDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308155 | |
Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-6-nitro-1,3-benzothiazole | |
CAS RN |
3621-99-6 | |
Record name | 2-(Methylthio)-6-nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3621-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 202563 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3621-99-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylthio)-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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